2-Fluoro-5-(2-methoxyethoxy)pyridine
Overview
Description
2-Fluoro-5-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method allows for the selective introduction of fluorine atoms into the pyridine ring, resulting in the formation of fluorinated pyridines.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(2-methoxyethoxy)pyridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite (NaNO2), hydrofluoric acid (HF), and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can result in different oxidized or reduced products .
Scientific Research Applications
2-Fluoro-5-(2-methoxyethoxy)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.
Biology: It is used in the study of biological systems and processes, particularly those involving fluorinated compounds.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and interactions with other molecules, leading to various biological and chemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-5-(2-methoxyethoxy)pyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring . The unique properties of this compound, such as its specific substitution pattern and functional groups, make it distinct and suitable for specific applications.
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDIRIRPRZPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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